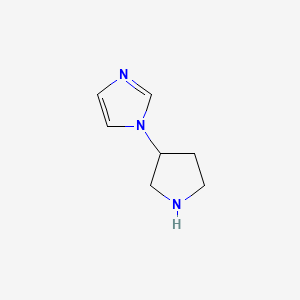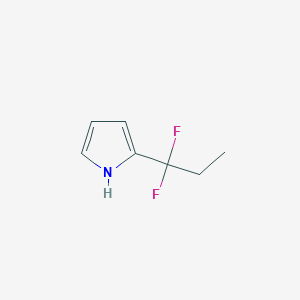
1-(Pyrrolidin-3-YL)-1H-imidazole
Übersicht
Beschreibung
“1-(Pyrrolidin-3-YL)-1H-imidazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Application Summary
In medicinal chemistry, “1-(Pyrrolidin-3-YL)-1H-imidazole” is utilized as a versatile scaffold for designing biologically active compounds. Its pyrrolidine ring is a saturated five-membered nitrogen heterocycle that allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule .
Methods of Application
The compound is synthesized either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring is a significant feature, influencing the biological profile of drug candidates .
Results
The use of “1-(Pyrrolidin-3-YL)-1H-imidazole” has led to the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. These compounds have shown promise in the treatment of various human diseases .
Antifibrotic Drug Development
Application Summary
This compound has been employed in the synthesis of novel heterocyclic compounds with potential antifibrotic activities. The pyrimidine moiety, in particular, has been used to design structures with a wide range of pharmacological activities .
Methods of Application
Synthesis involves creating libraries of novel heterocyclic compounds, which are then evaluated against specific cell lines or disease models to assess their biological activities .
Results
Some derivatives have shown better antifibrotic activities than existing drugs, with IC50 values indicating their potency. These compounds have effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antileishmanial Agents
Application Summary
“1-(Pyrrolidin-3-YL)-1H-imidazole” derivatives have been explored for their potential as antileishmanial agents against visceral leishmaniasis (VL) .
Methods of Application
The derivatives were synthesized using a post-Ugi modification strategy and evaluated for their efficacy against VL. In vivo and in vitro pharmacokinetic studies were conducted to ascertain the stability and toxicity of the compounds .
Results
Among the synthesized compounds, some exhibited significant in vitro antileishmanial activity, with specific compounds demonstrating notable inhibition in liver and spleen parasite burden in infected mice .
Anti-tubercular Agents
Application Summary
Recent research has investigated the use of “1-(Pyrrolidin-3-YL)-1H-imidazole” derivatives as potential anti-tubercular agents. These compounds have been designed and synthesized to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) .
Methods of Application
The synthesis of these derivatives involves creating novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds. These are then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra strain .
Results
Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-tubercular drugs .
Anti-Fibrosis Activity
Application Summary
“1-(Pyrrolidin-3-YL)-1H-imidazole” derivatives have also been studied for their anti-fibrosis activity. These compounds are being evaluated for their ability to inhibit fibrosis, which is a critical factor in various chronic diseases .
Results
Some derivatives presented better anti-fibrotic activities than existing drugs, with IC50 values indicating their potency. Specifically, compounds were found to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pyrrolidin-3-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNOBWFVDSYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672422 | |
| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-YL)-1H-imidazole | |
CAS RN |
64074-20-0 | |
| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)



